(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC16293269
Molecular Formula: C21H12BrClN4O2S
Molecular Weight: 499.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H12BrClN4O2S |
|---|---|
| Molecular Weight | 499.8 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C21H12BrClN4O2S/c1-2-8-26-15-7-6-12(22)10-14(15)16(19(26)28)17-20(29)27-21(30-17)24-18(25-27)11-4-3-5-13(23)9-11/h2-7,9-10H,1,8H2/b17-16- |
| Standard InChI Key | GDCZWPXHVOUKBS-MSUUIHNZSA-N |
| Isomeric SMILES | C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O |
| Canonical SMILES | C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O |
Introduction
Structural Overview
This compound is a hybrid molecule with the following key features:
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Indolone Core: A 1,3-dihydro-2H-indol-2-one scaffold substituted at the 5-position with a bromine atom.
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Thiazolo-triazole Moiety: A fused heterocyclic system containing sulfur and nitrogen atoms, which is conjugated to the indolone core via a ylidene linkage.
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Substituents:
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A 3-chlorophenyl group attached to the thiazolo-triazole system.
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A prop-2-en-1-yl group attached to the nitrogen atom of the indolone ring.
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This structural complexity suggests potential bioactivity due to the presence of pharmacophoric groups (e.g., halogens, aromatic systems, and heterocycles).
Synthesis Pathways
While specific synthetic routes for this compound are not directly available in the provided data, its structure suggests it could be synthesized via multistep organic reactions. Below is a plausible general strategy:
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Formation of the Indolone Core:
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Starting from an aniline derivative, cyclization with a suitable reagent (e.g., isatin or its derivatives) can yield the indolone scaffold.
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Construction of the Thiazolo-triazole System:
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The thiazolo-triazole moiety can be synthesized via cyclization reactions involving thioamides and hydrazine derivatives in the presence of oxidizing agents.
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Coupling of Substituents:
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The 3-chlorophenyl group can be introduced through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).
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The prop-2-en-1-yl group can be added via alkylation using allyl bromide under basic conditions.
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Final Assembly:
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The indolone core and thiazolo-triazole system can be conjugated through condensation reactions to form the ylidene linkage.
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Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen and carbon environments (1H, 13C NMR). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| IR Spectroscopy | Functional group identification (e.g., C=O stretch, N-H bend). |
| X-ray Crystallography | Structural elucidation and confirmation of stereochemistry. |
Potential Applications
Given its structure, this compound may have applications in various fields:
Medicinal Chemistry
The presence of halogens (bromine and chlorine), aromatic systems, and heterocycles suggests potential as:
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An antimicrobial agent targeting bacterial or fungal pathogens.
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A kinase inhibitor or other enzyme modulator due to its rigid scaffold.
Material Science
Heterocyclic compounds with conjugated systems are often explored for optoelectronic properties such as light absorption or emission.
Synthetic Intermediates
This compound could serve as a precursor for further derivatization in drug discovery programs.
Research Gaps and Future Directions
Despite its structural promise, further studies are needed to explore:
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Biological Activity: Screening against various biological targets to assess efficacy.
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Toxicity Profile: Evaluating safety through in vitro and in vivo assays.
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Synthetic Optimization: Developing cost-effective and scalable synthesis routes.
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